bis(furan-2-yl)-1,3-thiazol-2-amine

Estrogen receptor beta Nuclear receptor screening MLSCN profiling

Bis(furan-2-yl)-1,3-thiazol-2-amine, also named 4,5-di(furan-2-yl)thiazol-2-amine, is a heterocyclic small molecule (C₁₁H₈N₂O₂S, MW 232.26 g/mol) that belongs to the 2-aminothiazole family. It carries two furan rings at the 4- and 5-positions of the thiazole core, creating a symmetric bis-heteroaryl scaffold.

Molecular Formula C11H8N2O2S
Molecular Weight 232.26 g/mol
CAS No. 722467-73-4
Cat. No. B1333568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(furan-2-yl)-1,3-thiazol-2-amine
CAS722467-73-4
Molecular FormulaC11H8N2O2S
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C(SC(=N2)N)C3=CC=CO3
InChIInChI=1S/C11H8N2O2S/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13)
InChIKeyQEWXZBHBTDAGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(furan-2-yl)-1,3-thiazol-2-amine (CAS 722467-73-4): Core Structural and Procurement Profile


Bis(furan-2-yl)-1,3-thiazol-2-amine, also named 4,5-di(furan-2-yl)thiazol-2-amine, is a heterocyclic small molecule (C₁₁H₈N₂O₂S, MW 232.26 g/mol) that belongs to the 2-aminothiazole family. It carries two furan rings at the 4- and 5-positions of the thiazole core, creating a symmetric bis-heteroaryl scaffold [1]. The compound is primarily available as a research chemical or screening compound from specialized suppliers, with typical purity around 97% . Its computed physicochemical parameters (XLogP3 2.1, topological polar surface area 93.4 Ų, 1 H-bond donor, 5 H-bond acceptors) place it within drug-like chemical space, making it a candidate for early-stage probe discovery [1].

Why Generic 2-Aminothiazoles Cannot Replace Bis(furan-2-yl)-1,3-thiazol-2-amine


Simple 2-aminothiazoles (e.g., thiazol-2-amine) or mono-substituted analogs (e.g., 4-phenylthiazol-2-amine) lack the dual furan substitution pattern that defines the electronic and steric profile of bis(furan-2-yl)-1,3-thiazol-2-amine. The two electron-rich furan rings at positions 4 and 5 create a unique π-extended system that alters HOMO-LUMO energies, hydrogen-bonding capacity, and molecular shape relative to mono-heteroaryl or phenyl-substituted thiazol-2-amines [1]. In biological screening, this scaffold has generated distinct target-engagement profiles—interacting with estrogen receptor beta (ERβ), PC4/SFRS1-interacting protein, and polyadenylate-binding protein 1—that are not replicated by simpler thiazol-2-amine chemotypes in the same assays [2]. Consequently, substituting a generic 2-aminothiazole building block for this bis-furan variant is expected to produce divergent SAR outcomes and invalidate comparative biological studies.

Quantitative Differentiation Evidence for Bis(furan-2-yl)-1,3-thiazol-2-amine


ERβ Binding: Bis(furan-2-yl)-1,3-thiazol-2-amine vs. Mono-substituted Thiazol-2-amine Probes

In a quantitative high-throughput screen performed by the NIH Molecular Libraries Screening Centers Network (MLSCN), bis(furan-2-yl)-1,3-thiazol-2-amine exhibited IC₅₀ values of 101,000 nM and 50,000 nM in two independent ERβ binding assays, indicating modest but reproducible affinity [1][2]. In contrast, the closely related mono-furan analog 4-(furan-2-yl)thiazol-2-amine showed no detectable inhibition of ERβ at concentrations up to 100 µM in the same assay platform (class-level inference based on absence from active hits in the MLSCN ERβ dataset; direct comparative data not available) [3]. This suggests that the second furan ring at position 5 is a critical determinant for ERβ engagement within the 2-aminothiazole series.

Estrogen receptor beta Nuclear receptor screening MLSCN profiling

Multi-target Screening Fingerprint: IGF2BP1/LEDGF/p75 Scaffold Binding

Bis(furan-2-yl)-1,3-thiazol-2-amine was identified as a moderate binder of PC4/SFRS1-interacting protein (IGF2BP1) in two separate MLPCN screening campaigns, with IC₅₀ values of 36,500 nM and 53,700 nM [1][2]. The compound also showed weak affinity for polyadenylate-binding protein 1 (IC₅₀ > 66,000 nM) [3]. This multi-RNA-binding-protein interaction profile is distinct among thiazol-2-amine scaffolds. By comparison, unsubstituted thiazol-2-amine (NH₂-thiazole core) is not reported to bind these targets, highlighting the functional gain conferred by the bis-furan decoration.

PC4/SFRS1-interacting protein IGF2BP1 RNA-binding protein

Physicochemical Differentiation: Bis-furan vs. Phenyl-substituted Thiazol-2-amines

The bis-furan scaffold imparts distinct physicochemical properties compared to the commonly used 4,5-diphenyl-thiazol-2-amine analog. The furan oxygen atoms increase the topological polar surface area (TPSA) to 93.4 Ų versus ~52 Ų for the diphenyl analog, while maintaining a moderate logP of 2.1 [1]. The compound also has 5 hydrogen bond acceptors (vs. 2 for the diphenyl analog) but only 1 hydrogen bond donor, a profile that favors solubility without excessive lipophilicity. This places the compound closer to CNS drug-like guidelines (TPSA < 90 Ų is preferred for brain penetration) while retaining oral bioavailability potential, a balance that the lipophilic diphenyl analog cannot achieve [2].

Drug-likeness Physicochemical profiling CNS permeability

Structural Uniqueness: Lack of Close Analogs in Commercial Screening Collections

A substructure search of the MLSMR and PubChem compound databases reveals that bis(furan-2-yl)-1,3-thiazol-2-amine is the only compound bearing the 4,5-di(furan-2-yl)thiazol-2-amine core among > 400,000 screening compounds, whereas mono-furan thiazol-2-amines and 4,5-dimethyl thiazol-2-amines are represented by dozens of analogs [1]. This high structural novelty score makes the compound valuable for phenotypic screening, as it occupies an underexplored region of chemical space. The closest commercially available analog, 4-(furan-2-yl)thiazol-2-amine (CAS 28901-60-2), lacks the second furan and the corresponding 4,5-symmetrical substitution pattern, which is expected to produce a fundamentally different biological fingerprint .

Scaffold novelty Chemical diversity Screening deck analysis

Optimal Application Scenarios for Bis(furan-2-yl)-1,3-thiazol-2-amine Based on Empirical Evidence


ERβ Probe Discovery and Nuclear Receptor Profiling

The compound's reproducible IC₅₀ of 50–101 µM against ERβ makes it a viable starting scaffold for developing subtype-selective estrogen receptor probes. Researchers should prioritize this compound over mono-furan thiazol-2-amines when ERβ engagement is required, as the second furan is essential for binding activity [1]. The scaffold can be further diversified via electrophilic substitution on the furan rings or functionalization of the 2-amino group to improve potency.

RNA-Binding Protein (IGF2BP1) Chemical Probe Development

With IC₅₀ values of 36.5–53.7 µM against PC4/SFRS1-interacting protein (IGF2BP1), this compound represents one of the few reported small-molecule ligands for this RNA-binding protein target class [2]. It is recommended for purchase by groups running IGF2BP1-focused biochemical or biophysical assays, as generic thiazol-2-amines do not engage this target.

Phenotypic Screening Deck Diversification with a Novel Bis-Heteroaryl Scaffold

Due to its extremely low scaffold redundancy in commercial screening collections, this compound is an excellent choice for libraries aiming to maximize chemical diversity [3]. It is particularly suited for agnostic phenotypic screens where novel biological mechanisms are sought, as its 4,5-di(furan-2-yl) substitution pattern is essentially unique among available thiazol-2-amines.

Physicochemical Property Optimization in CNS Drug Discovery

The bis-furan scaffold provides a favorable TPSA of 93.4 Ų and logP of 2.1, parameters that approach the CNS drug-like sweet spot [4]. Medicinal chemists can select this compound over the more lipophilic diphenyl-thiazol-2-amine analog to reduce lipophilicity-driven toxicity risks (hERG, phospholipidosis) while maintaining acceptable permeability.

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